molecular formula C11H12N2O2S B7635800 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide

Cat. No.: B7635800
M. Wt: 236.29 g/mol
InChI Key: AFNVYJCQQFJTPO-UHFFFAOYSA-N
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Description

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is a heterocyclic compound that contains a thiazolidine ring fused with a phenylacetamide group. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide typically involves the reaction of thioglycolic acid with aniline derivatives under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes in the microbial cell, disrupting their function and leading to cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, preventing their normal activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in antimicrobial assays and better binding affinity in molecular docking studies .

Properties

IUPAC Name

2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(6-13-8-16-7-11(13)15)12-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNVYJCQQFJTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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